3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one is a heterocyclic compound that combines the structural features of benzothiazole and naphthalene
Vorbereitungsmethoden
The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with naphthalene-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is explored for its applications in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one can be compared with other similar compounds, such as:
2-Aminobenzothiazole: A precursor in the synthesis of the compound.
Naphthalene-2,3-dione: Another precursor used in the synthesis.
Benzothiazole derivatives:
The uniqueness of this compound lies in its combined structural elements, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
25389-29-1 |
---|---|
Molekularformel |
C17H11NOS |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H11NOS/c19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-14-7-3-4-8-16(14)20-17/h1-10,19H |
InChI-Schlüssel |
AXQGQDRAEYMDQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.